molecular formula C16H17N3O4S B8672775 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4(3H)-one

6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4(3H)-one

Cat. No. B8672775
M. Wt: 347.4 g/mol
InChI Key: MLSBXWZCDMRNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H17N3O4S/c1-24(21,22)7-6-17-9-12-3-5-15(23-12)11-2-4-14-13(8-11)16(20)19-10-18-14/h2-5,8,10,17H,6-7,9H2,1H3,(H,18,19,20)

InChI Key

MLSBXWZCDMRNIX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the compound of formula (IX) (5 g, 21 mmol) and 2-(methylsulfonyl)ethanamine hydrochloride (4.1 g, 33 mmol) in THF (150 mL) was added acetic acid (5 g, 83 mmol) followed by DIPEA (10.5 g, 83 mmol). The mixture was stirred at 35° C. (internal temperature) for 2.5 h and was then cooled to 20° C. (internal temperature). Sodium tri-acetoxyborohydride (8.8 g, 42 mmol) was added and the mixture was stirred at ambient temperature the reaction was complete (TLC analysis). 25% Aqueous sodium hydroxide (10 mL) and water (50 mL) were added and the mixture was stirred for 30 min The liquid phases were separated and the aqueous layer was extracted with THF (50 mL). The extract was combined with the former organic layer and the mixture was washed with saturated aqueous NH4Cl (50 mL). The organic layer was concentrated under vacuum. The crude product was purified by column chromatography, eluting with 5% MeOH in DCM providing the compound of formula (XI) (3.1 g) after evaporation of the product containing fractions. The compound of formula (XI): 1H NMR (300 MHz, d6-DMSO): δ 2.94 (dt, J=13.8 Hz, J=7.05 Hz, 1H), 3.00 (s, 1H), 3.24 (t, J=6.75 Hz, 1H), 3.77 (s, 1H), 6.42 (d, J=3.3 Hz, 1H), 7.03 (d, J=3.0 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 8.06 (s, 1H), 8.09 (dd, J=8.55 Hz, J=2.25 Hz, 1H), 8.31 (d, J=2.1 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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